molecular formula C18H25F3N2 B5800817 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5800817
M. Wt: 326.4 g/mol
InChI Key: KBBBHDBPAVYWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The exact mechanism of action of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors in the brain. It has been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Biochemical and Physiological Effects
1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have positive effects on mood, emotion, and cognition. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high affinity for various receptors in the brain. This makes it a potential candidate for the development of drugs for various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are various future directions for the research and development of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine. One of the potential directions is the development of drugs for the treatment of depression, anxiety, and schizophrenia. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of novel synthetic routes and purification techniques can also improve the yield and purity of this compound.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine is a multistep process that involves the reaction of cycloheptylamine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product. The purity and yield of the final product can be improved by using different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to have affinity for various receptors such as serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a potential candidate for the development of drugs for various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2/c19-18(20,21)15-6-5-9-17(14-15)23-12-10-22(11-13-23)16-7-3-1-2-4-8-16/h5-6,9,14,16H,1-4,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBBHDBPAVYWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine

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